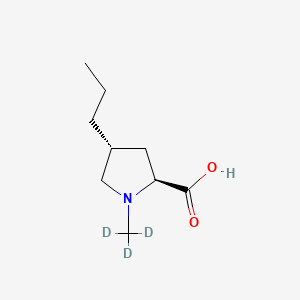

(trans)-4-Propyl-1-methyl-L-proline-d3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C9H17NO2 |

|---|---|

Molecular Weight |

174.26 g/mol |

IUPAC Name |

(2S,4R)-4-propyl-1-(trideuteriomethyl)pyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C9H17NO2/c1-3-4-7-5-8(9(11)12)10(2)6-7/h7-8H,3-6H2,1-2H3,(H,11,12)/t7-,8+/m1/s1/i2D3 |

InChI Key |

MAWGMRQFCUEYCT-QTFNCCPBSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])N1C[C@@H](C[C@H]1C(=O)O)CCC |

Canonical SMILES |

CCCC1CC(N(C1)C)C(=O)O |

Origin of Product |

United States |

Methodological Advancements in the Stereoselective Synthesis and Physicochemical Characterization of Trans 4 Propyl 1 Methyl L Proline D3

Stereoselective Synthetic Pathways to (trans)-4-Propyl-1-methyl-L-proline-d3

The synthesis of this compound is a multi-step process that demands precise control over stereochemistry at two chiral centers (C-2 and C-4) and the specific incorporation of deuterium (B1214612) atoms. The pathway is designed to build the molecule from a readily available chiral precursor, ensuring the correct absolute configuration of the final product.

The most strategic and efficient syntheses commence with a commercially available, enantiopure precursor to establish the L-configuration at the C-2 position from the outset. A common and effective starting material is (cis)-4-hydroxy-L-proline. mdpi.comscilit.com The synthetic route involves a series of protection and derivatization steps to modify the functional groups and build the carbon skeleton. sigmaaldrich.com

A typical synthetic sequence is outlined below:

N-Protection: The secondary amine of the proline ring is protected to prevent unwanted side reactions in subsequent steps. A common protecting group is the carboxybenzyl (Cbz) group, which is introduced by reacting (cis)-4-hydroxy-L-proline with benzyl (B1604629) chloroformate. mdpi.com

Oxidation: The hydroxyl group at the C-4 position is oxidized to a ketone. This transformation creates a key intermediate, an N-protected 4-keto-L-proline derivative, which is essential for introducing the propyl group. mdpi.com

Wittig Olefination: The propyl group is introduced via a Wittig reaction. The 4-keto intermediate is reacted with a propyl-substituted phosphorane (e.g., propyltriphenylphosphonium bromide) to form an alkene at the C-4 position. mdpi.com

Stereoselective Reduction: The double bond is then reduced. Catalytic hydrogenation is employed to saturate the bond, which also reduces the Cbz protecting group. This step is critical for establishing the desired trans stereochemistry between the C-2 carboxyl group and the new C-4 propyl group. Careful selection of catalysts and reaction conditions is necessary to maximize the yield of the trans diastereomer. nih.gov

Deuterated N-Methylation: The final key step is the introduction of the deuterated methyl group onto the nitrogen atom. This is achieved after the removal of the N-protecting group, yielding a secondary amine. This amine is then methylated using a deuterated reagent.

The target compound specifies three deuterium atoms on the N-methyl group ([2H]C([2H])([2H])N-). lgcstandards.com Achieving this requires a methylation strategy using a deuterated reagent rather than a general hydrogen-deuterium exchange reaction, which offers less positional control. nih.gov

The most common method for this specific labeling involves the use of a high-purity deuterated methylating agent, such as:

Deuterated Methyl Iodide (CD₃I): This is a highly effective reagent for the N-methylation of the secondary amine precursor of the proline derivative.

Deuterated Formaldehyde (B43269) (CD₂O) in combination with a reducing agent: Reductive amination using deuterated formaldehyde followed by reduction is another pathway to introduce the deuterated methyl group.

The isotopic purity of the final product is directly dependent on the isotopic enrichment of the deuterated reagent used. To ensure high isotopic purity (typically >98%), reagents with high atom % deuterium are required. The progress and purity of the deuteration can be monitored throughout the synthesis using techniques like mass spectrometry. mdpi.com

Maintaining stereochemical integrity is paramount. Since the synthesis begins with L-proline, the L-configuration at the C-2 position is generally preserved. The primary stereochemical challenge is controlling the diastereoselectivity at the C-4 position during the reduction of the double bond to favor the trans isomer over the cis isomer.

Even with optimized stereoselective reactions, small amounts of the undesired diastereomer may form. Advanced purification techniques are employed to isolate the pure trans-L-stereoisomer. These methods include:

Fractional Crystallization: Diastereomers often have different physical properties, such as solubility, which can be exploited for separation by carefully controlled crystallization of their salts. researchgate.netrsc.org

Chiral Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase is a powerful tool for separating both enantiomers and diastereomers with high resolution. researchgate.netimpactfactor.org Derivatization of the proline analogue can enhance its volatility and interaction with the chiral column, improving separation efficiency.

Enzymatic Resolution: In some synthetic routes, enzymes can be used to selectively react with one stereoisomer, allowing for the separation of the desired isomer. For instance, lipases have been shown to be effective in the resolution of N-protected proline derivatives. elsevierpure.com

Advanced Spectroscopic and Chromatographic Methods for Structural Confirmation and Isotopic Enrichment Assessment

Once synthesized, the compound must undergo rigorous analysis to confirm its chemical structure, stereochemistry, and the extent of deuterium incorporation. A combination of high-resolution spectroscopic and spectrometric techniques is essential for this validation. rsc.org

High-field NMR spectroscopy is an indispensable tool for the unambiguous structural characterization of this compound.

¹³C NMR: The carbon spectrum confirms the presence of all nine carbon atoms in the molecule. The signal for the N-methyl carbon will exhibit a characteristic splitting pattern due to coupling with deuterium (a triplet for -CD₃) and a slight upfield shift, known as an isotope effect.

²H NMR: Deuterium NMR is used to directly observe the incorporated deuterium. A single resonance in the ²H NMR spectrum confirms that all deuterium atoms are in the same chemical environment (the N-methyl group), verifying the positional purity of the label. The integral of this peak can be used to quantify the deuterium content relative to a standard. researchgate.net

Isomeric purity is also assessed by NMR. The chemical shifts and proton-proton coupling constants of the pyrrolidine (B122466) ring protons are distinct for the trans and cis diastereomers, allowing for their identification and quantification. acs.org

HRMS is a highly sensitive and accurate technique used to confirm the elemental composition and verify the isotopic enrichment of the synthesized compound. mdpi.com

Molecular Identity: By measuring the mass-to-charge ratio (m/z) of the molecular ion to a high degree of precision (typically to four or more decimal places), HRMS can confirm that the elemental composition matches the expected formula, C₉H₁₄D₃NO₂. acs.org This allows for differentiation from other molecules with the same nominal mass.

Isotopic Enrichment Verification: HRMS is crucial for determining the success of the deuterium labeling by analyzing the distribution of isotopologues. nih.govresearchgate.net The mass spectrum will show a cluster of peaks around the molecular ion. For a highly enriched sample, the most abundant peak (base peak) will correspond to the d₃-labeled molecule. The relative intensities of the peaks corresponding to the unlabeled (d₀), partially labeled (d₁, d₂), and fully labeled (d₃) species are used to calculate the percentage of isotopic enrichment. nih.govnih.gov This quantitative analysis is vital for ensuring the compound's suitability as an internal standard. rsc.org

Table 2: Illustrative HRMS Data for Isotopic Enrichment Assessment

| Isotopologue | Formula | Theoretical m/z | Relative Abundance (%) | Isotopic Purity Contribution |

|---|---|---|---|---|

| d₀ | C₉H₁₇NO₂ | 171.1259 | 0.2 | Unlabeled impurity |

| d₁ | C₉H₁₆DNO₂ | 172.1322 | 0.5 | Partially labeled impurity |

| d₂ | C₉H₁₅D₂NO₂ | 173.1385 | 1.3 | Partially labeled impurity |

Chiral High-Performance Liquid Chromatography (HPLC) for Stereochemical Purity Evaluation

The determination of stereochemical purity is a critical aspect of the characterization of chiral molecules such as this compound. High-Performance Liquid Chromatography (HPLC) utilizing a chiral stationary phase (CSP) is a powerful and widely adopted technique for separating enantiomers and diastereomers, allowing for precise quantification of stereochemical purity. chromatographyonline.comnih.gov The direct approach, where enantiomers are separated on a CSP, is the most common and is ideally suited for analyzing proline derivatives and their analogues. chromatographyonline.comnih.gov

Method development for the chiral separation of proline derivatives often involves screening various types of CSPs and mobile phases to achieve optimal resolution. sigmaaldrich.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, have demonstrated broad applicability and high chiral recognition capabilities for a wide range of racemates, including proline derivatives. nih.govsigmaaldrich.comresearchgate.net Columns like Chiralpak AD-H and Chiralpak IA are frequently employed for the enantioseparation of such compounds. nih.govimpactfactor.org

The mobile phase composition plays a crucial role in the chiral recognition mechanism. For proline derivatives, normal-phase chromatography using a mobile phase consisting of a non-polar solvent like hexane (B92381) and a polar modifier such as ethanol (B145695) is often effective. nih.govresearchgate.net The addition of a small amount of an acidic modifier, like trifluoroacetic acid (TFA), can significantly improve peak shape and resolution. nih.govimpactfactor.org The interaction between the analyte and the CSP is highly sensitive to the mobile phase composition; for proline derivatives with hydrogen bonding groups, even minor changes in the ethanol content can dramatically alter the resolution, indicating that hydrogen bonding is a dominant chiral recognition interaction. nih.govresearchgate.net

In some cases, derivatization of the amino acid is necessary to enhance detectability, particularly if the molecule lacks a strong chromophore for UV detection. impactfactor.org For proline, which has poor UV absorption, derivatization with fluorescent reagents like 4-chloro-7-nitrobenzofurazan (B127121) (NBD-Cl) can be employed to make the isomers detectable at a suitable wavelength (e.g., 465 nm). impactfactor.orgresearchgate.net This allows for sensitive quantification and accurate determination of enantiomeric excess.

The successful application of a chiral HPLC method allows for the baseline separation of the desired stereoisomer from its undesired counterparts. The resulting chromatogram provides critical data on retention times and peak areas, which are used to calculate the resolution between peaks and the enantiomeric or diastereomeric excess. A well-validated method ensures the high stereochemical purity of the target compound, this compound.

Detailed Research Findings

A representative chiral HPLC method for evaluating the stereochemical purity of this compound would involve a polysaccharide-based chiral stationary phase. The primary goal is to resolve the desired trans-L-isomer from its potential stereoisomeric impurities: the cis-L-isomer (diastereomer) and the trans-D-isomer (enantiomer).

The table below summarizes hypothetical, yet representative, chromatographic results for the purity evaluation of a synthesized batch of this compound.

Table 1: Representative Chiral HPLC Data for the Stereochemical Purity Evaluation of this compound

| Peak Identity | Retention Time (t_R) (minutes) | Resolution (R_s) | Peak Area (%) | Stereochemical Purity Assessment |

|---|---|---|---|---|

| (cis)-4-Propyl-1-methyl-L-proline-d3 | 8.54 | - | 0.08 | Diastereomeric Impurity |

| (trans)-4-Propyl-1-methyl-D-proline-d3 | 10.21 | 3.15 (vs. cis-L) | 0.15 | Enantiomeric Impurity |

Chromatographic Conditions:

Column: Chiralpak IA (amylose-based CSP)

Mobile Phase: Hexane:Ethanol:Trifluoroacetic Acid (90:10:0.1, v/v/v)

Flow Rate: 1.0 mL/min

Detection: UV at 210 nm (assuming sufficient chromophore or after derivatization)

The data indicate a successful separation of all three potential stereoisomers. The high resolution values (R_s > 1.5) demonstrate baseline separation between the peaks, which is essential for accurate quantification. The analysis of the peak areas reveals a stereochemical purity of 99.77% for the target compound, this compound, with minimal amounts of the diastereomeric and enantiomeric impurities. This level of purity is often required for compounds intended for further research or development.

Application of Trans 4 Propyl 1 Methyl L Proline D3 in Quantitative Bioanalytical Method Development

Principles of Isotope Dilution Mass Spectrometry (IDMS) Utilizing (trans)-4-Propyl-1-methyl-L-proline-d3 as an Internal Standard

Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique for the precise and accurate quantification of compounds in complex mixtures. The fundamental principle of IDMS involves the addition of a known quantity of an isotopically labeled version of the analyte to the sample at the earliest stage of analysis. In this context, this compound acts as the ideal internal standard (IS) for its unlabeled counterpart, (trans)-4-Propyl-1-methyl-L-proline.

The key to the effectiveness of this technique lies in the physicochemical properties of the stable isotope-labeled (SIL) internal standard. crimsonpublishers.com this compound is chemically identical to the native analyte, differing only in its mass due to the replacement of three hydrogen atoms with deuterium (B1214612). This ensures that the IS and the analyte exhibit nearly identical behavior throughout the entire analytical workflow, including sample extraction, cleanup, chromatographic separation, and ionization in the mass spectrometer's source. waters.com

Any loss of analyte during sample preparation or fluctuations in instrument response will affect both the analyte and the SIL IS to the same degree. nih.govnih.gov The mass spectrometer can differentiate between the analyte and the IS based on their mass-to-charge (m/z) ratio. Quantification is therefore based on the ratio of the signal response of the native analyte to that of the known amount of the added IS. waters.comnih.gov This ratio remains constant despite variations in sample recovery or matrix-induced signal suppression or enhancement, leading to highly reliable and reproducible quantitative results. crimsonpublishers.comresearchgate.net

Development and Rigorous Validation of Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methods for Related Analytes

The development of a robust bioanalytical method using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a meticulous process. Utilizing a SIL IS like this compound is central to creating a method that is both sensitive and specific for the target analyte in complex biological samples.

Biological matrices are inherently complex, containing a multitude of endogenous components such as salts, lipids, and proteins. During LC-MS/MS analysis, co-eluting matrix components can interfere with the ionization of the target analyte in the mass spectrometer's ion source, a phenomenon known as the matrix effect. waters.comnih.gov This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), resulting in significant analytical imprecision and inaccuracy. nih.gov

The most effective strategy to compensate for these matrix effects is the use of a co-eluting SIL internal standard. crimsonpublishers.comwaters.comnih.gov Since this compound has the same chromatographic retention time and ionization characteristics as the unlabeled analyte, it experiences the same degree of ion suppression or enhancement. nih.gov By calculating the analyte/IS peak area ratio, the variability introduced by the matrix is effectively normalized. researchgate.net

A systematic investigation would involve assessing the matrix effect in various non-human biological matrices. This is typically done by comparing the analyte's response in a standard solution to its response in a post-extraction spiked blank matrix sample. nih.gov The use of the SIL IS is expected to normalize these effects across different matrices, as illustrated in the hypothetical data below.

Table 1: Representative Matrix Effect Data in Various Non-Human Biological Matrices

| Biological Matrix | Analyte Peak Area (without IS) | Analyte/IS Ratio | Matrix Effect (%)* |

|---|---|---|---|

| Neat Solution | 1,250,000 | 1.00 | N/A |

| Cell Culture Lysate | 812,500 | 0.99 | -35 |

| Microbial Fermentation Broth | 650,000 | 1.01 | -48 |

| Ex Vivo Rat Liver Homogenate | 525,000 | 0.98 | -58 |

| Ex Vivo Mouse Brain Homogenate | 712,500 | 1.02 | -43 |

*Matrix Effect (%) = [(Peak area in matrix / Peak area in neat solution) - 1] x 100. Note how the Analyte/IS ratio remains consistent, demonstrating effective compensation.

Achieving optimal analytical performance requires careful optimization of both the liquid chromatography separation and the mass spectrometry detection.

Chromatographic Separation: For proline derivatives, which are polar compounds, hydrophilic interaction liquid chromatography (HILIC) is often an effective separation technique. biorxiv.orgmdpi.com Alternatively, reversed-phase (RP) chromatography can be used. Key parameters for optimization include the column chemistry, mobile phase composition (e.g., acetonitrile (B52724), water, and additives like formic acid or ammonium (B1175870) formate), elution gradient, flow rate, and column temperature. mdpi.com For proline-rich peptides, for instance, elevating the column temperature can significantly improve peak shape. gimitec.com The goal is to achieve a sharp, symmetrical peak for the analyte and the internal standard, well-separated from other matrix components to minimize interference. biorxiv.orgbiorxiv.org

Mass Spectrometric Detection: Tandem mass spectrometry (MS/MS) provides high selectivity and sensitivity. Optimization is performed in Selected Reaction Monitoring (SRM) mode. This involves selecting a specific precursor ion for both the analyte and this compound and then identifying their most abundant and stable product ions after collision-induced dissociation. Parameters such as spray voltage, source temperature, nebulizer and drying gas flows, and collision energy are fine-tuned to maximize the signal intensity for the chosen precursor-to-product ion transitions for both the analyte and its d3-labeled internal standard.

Once the method is optimized, it undergoes a comprehensive validation to ensure it is reliable for its intended purpose. nih.govnih.gov This involves assessing several key performance metrics.

Linearity: The method's ability to produce results that are directly proportional to the analyte concentration over a specific range.

Precision: The closeness of agreement between a series of measurements, expressed as the coefficient of variation (CV%). It is assessed at both intra-day and inter-day levels.

Accuracy: The closeness of the mean test results to the true value, expressed as a percentage of the nominal value.

Stability: The chemical stability of the analyte in the biological matrix under different storage and handling conditions (e.g., freeze-thaw cycles, room temperature storage).

Recovery: The efficiency of the extraction procedure, determined by comparing the analyte response from a pre-extraction spiked sample to a post-extraction spiked sample. The use of a SIL IS helps to correct for any variability in recovery. nih.gov

The table below shows representative validation data for a hypothetical LC-MS/MS method for (trans)-4-Propyl-1-methyl-L-proline using its d3-labeled internal standard.

Table 2: Representative Summary of Analytical Performance Metrics

| Parameter | Measurement | Result | Acceptance Criteria |

|---|---|---|---|

| Linearity | Calibration Range | 1 - 1000 ng/mL | r² ≥ 0.99 |

| Correlation Coefficient (r²) | 0.998 | ||

| Intra-day Precision (n=5) | 5 ng/mL (LQC) | 6.8% CV | ≤ 15% CV |

| 500 ng/mL (MQC) | 4.5% CV | ≤ 15% CV | |

| 800 ng/mL (HQC) | 3.9% CV | ≤ 15% CV | |

| Inter-day Precision (n=15) | 5 ng/mL (LQC) | 8.2% CV | ≤ 15% CV |

| 500 ng/mL (MQC) | 5.1% CV | ≤ 15% CV | |

| 800 ng/mL (HQC) | 4.8% CV | ≤ 15% CV | |

| Accuracy | 5 ng/mL (LQC) | 104.5% | 85-115% |

| 500 ng/mL (MQC) | 98.2% | 85-115% | |

| 800 ng/mL (HQC) | 101.3% | 85-115% | |

| Recovery | Extraction Recovery % | 85-92% | Consistent & Reproducible |

| Stability | 3 Freeze-Thaw Cycles | -5.5% change | ≤ 15% change |

Methodological Considerations for Sample Preparation in Quantitative Analytical Applications

The primary goal of sample preparation is to extract the analyte and internal standard from the biological matrix and remove potential interferences prior to LC-MS/MS analysis. creative-proteomics.com The chosen method should be efficient, reproducible, and suitable for the analyte's chemical properties.

For small, polar molecules like proline derivatives in complex non-human biological matrices, several extraction techniques can be employed.

Protein Precipitation (PPT): This is a simple and common method where a cold organic solvent (e.g., acetonitrile, methanol) or an acid (e.g., sulfosalicylic acid, trichloroacetic acid) is added to the sample to denature and precipitate proteins. creative-proteomics.comrestek.comnih.gov After centrifugation, the clear supernatant containing the analyte and internal standard is collected for analysis. This method is fast but may result in less clean extracts, potentially leading to more significant matrix effects. restek.com

Liquid-Liquid Extraction (LLE): This technique separates compounds based on their relative solubilities in two different immiscible liquids (e.g., an aqueous sample and an organic solvent). While it can produce cleaner extracts than PPT, optimizing the solvent system for polar analytes can be challenging.

Solid-Phase Extraction (SPE): SPE provides a more thorough cleanup by passing the sample through a cartridge containing a solid adsorbent. creative-proteomics.com The analyte is retained on the sorbent while interferences are washed away. The analyte is then eluted with a small volume of solvent. Different sorbent chemistries (e.g., reversed-phase C18, mixed-mode cation exchange) can be selected to achieve optimal cleanup for the specific analyte and matrix. creative-proteomics.com This method generally yields the cleanest extracts, minimizing matrix effects and improving assay robustness.

The development process involves testing these techniques to find the one that provides the best balance of recovery, cleanliness, reproducibility, and throughput for the specific application. creative-proteomics.com The addition of this compound at the very beginning of this process is crucial to accurately quantify the analyte, as it corrects for any losses incurred during these extraction and clean-up steps. waters.com

Evaluation of Derivatization Strategies for Enhanced Analytical Sensitivity and Selectivity

In the development of quantitative bioanalytical methods for compounds like this compound, derivatization is a key strategy to overcome challenges related to poor chromatographic retention, low ionization efficiency, and insufficient sensitivity, particularly when dealing with complex biological matrices. As an amino acid analog, this compound possesses functional groups—a tertiary amine and a carboxylic acid—that are amenable to chemical modification to enhance its analytical properties for techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).

The primary goals of derivatization in this context are to increase the volatility of the analyte for GC analysis, improve its chromatographic peak shape, and enhance its detectability by introducing a functionality that is more readily ionized in a mass spectrometer or possesses a chromophore or fluorophore for UV or fluorescence detection. sigmaaldrich.comresearchgate.net

A common approach for amino acids, including proline and its analogs, involves a two-step derivatization process. sigmaaldrich.comsigmaaldrich.com This typically includes esterification of the carboxyl group followed by acylation of the amino group. sigmaaldrich.com For instance, the carboxyl group can be esterified using methanolic HCl, while the amino group can be acylated with reagents like trifluoroacetic anhydride (B1165640) (TFAA) or acetic anhydride. sigmaaldrich.com Such modifications replace active hydrogens, leading to improved chromatographic behavior, particularly in GC, by reducing peak tailing and enhancing volatility. sigmaaldrich.com

The choice of derivatization reagent can also influence the elution order of enantiomers in chiral separations, a phenomenon known as enantioreversal. sigmaaldrich.comsigmaaldrich.com This can be particularly useful for quantifying a trace amount of one enantiomer in the presence of a large amount of the other. sigmaaldrich.com

For LC-MS applications, derivatization can significantly improve ionization efficiency and the limit of detection. While some methods aim to quantify proline and its analogs without derivatization, these can suffer from lower sensitivity. nih.gov The introduction of a chemical group that readily accepts or loses a proton can enhance the signal in electrospray ionization (ESI) mass spectrometry.

Several derivatization reagents have been successfully employed for the analysis of proline and related compounds, and these strategies are directly applicable to this compound. For example, Nα-(2,4-dinitro-5-fluorophenyl)-L-valinamide (L-FDVA), also known as Marfey's reagent, can be used to create diastereomeric derivatives that can be separated by reverse-phase chromatography. americanlaboratory.com Another fluorescent labeling reagent, 4-chloro-7-nitrobenzofurazan (B127121) (NBD-Cl), reacts with the secondary amine of proline to form a highly fluorescent adduct, thereby enabling sensitive detection by fluorescence or UV-Vis detectors. researchgate.net

The selection of a derivatization strategy is contingent on the analytical platform and the specific requirements of the bioanalytical method. The following tables summarize potential derivatization strategies and their expected impact on the analysis of this compound.

Table 1: Comparison of Derivatization Reagents for GC-MS Analysis of this compound

| Derivatization Reagent | Target Functional Group | Reaction Conditions | Expected Outcome |

| Methanolic HCl followed by Trifluoroacetic Anhydride (TFAA) | Carboxyl and Amino groups | Two-step: 1) Heat with 3N Methanolic HCl at 100°C; 2) Heat with TFAA at 60°C | Increased volatility and improved peak shape; suitable for GC-MS analysis. sigmaaldrich.com |

| Methanolic HCl followed by Acetic Anhydride | Carboxyl and Amino groups | Two-step: 1) Heat with 3N Methanolic HCl at 100°C; 2) Heat with Acetic Anhydride at 60°C | Increased volatility and improved peak shape; may result in longer retention times compared to TFAA derivatives. sigmaaldrich.comsigmaaldrich.com |

| N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Carboxyl and Amino groups | Single step reaction | Forms trimethylsilyl (B98337) (TMS) derivatives, increasing volatility for GC-MS. sigmaaldrich.com |

Table 2: Evaluation of Derivatization Strategies for Enhanced LC-MS/MS Sensitivity of this compound

| Derivatization Reagent | Target Functional Group | Detection Method | Impact on Sensitivity and Selectivity |

| Nα-(2,4-dinitro-5-fluorophenyl)-L-valinamide (L-FDVA) | Amino group | UV/MS | Creates diastereomers allowing for chiral separation and introduces a strong chromophore for UV detection and enhances ionization for MS. americanlaboratory.com |

| 4-chloro-7-nitrobenzofurazan (NBD-Cl) | Amino group | Fluorescence/UV/MS | Introduces a fluorescent and UV-active group, significantly enhancing detection limits; the derivative is also amenable to MS detection. researchgate.net |

| 9-fluorenylmethyl chloroformate (FMOC-Cl) | Amino group | Fluorescence/UV | Forms a stable, highly fluorescent derivative, enabling very low detection limits. researchgate.net |

The successful implementation of a derivatization strategy requires careful optimization of reaction conditions, such as temperature, time, and reagent concentration, to ensure complete and reproducible derivatization. The stability of the resulting derivative must also be assessed to ensure the integrity of the sample from preparation to analysis. Ultimately, the evaluation of various derivatization strategies allows for the selection of the most appropriate method to achieve the desired sensitivity and selectivity for the quantitative bioanalysis of this compound in complex biological samples.

Utilization of Trans 4 Propyl 1 Methyl L Proline D3 in Mechanistic Biochemical and Metabolic Pathway Elucidation

Application in Stable Isotope Tracing for Metabolic Flux Analysis in Controlled Systems

Metabolic flux analysis aims to quantify the rates of metabolic reactions within a biological system. The introduction of a stable isotope-labeled substrate, in theory, allows for the tracking of the label as it is incorporated into downstream metabolites, providing insights into the activity of various metabolic pathways.

A typical experimental design would involve introducing (trans)-4-Propyl-1-methyl-L-proline-d3 to cell cultures or ex vivo tissue preparations. After a defined incubation period, metabolites would be extracted and analyzed to determine the extent and pattern of deuterium (B1214612) incorporation. However, specific protocols or studies detailing such experimental designs using this particular compound could not be identified.

Mass spectrometry is the primary analytical technique for distinguishing and quantifying isotopically labeled molecules from their unlabeled counterparts. The mass shift introduced by the three deuterium atoms in this compound would enable its detection and the quantification of its metabolic products. While the principles of this analysis are well-established, there is no available data from studies that have applied these techniques to this specific compound.

Investigating Fundamental Biochemical Reaction Mechanisms

Deuterated compounds are also employed to probe the mechanisms of enzymatic reactions. The kinetic isotope effect, where the substitution of a heavier isotope leads to a change in reaction rate, can provide crucial information about bond-breaking steps in an enzyme's catalytic cycle.

By comparing the kinetic parameters of an enzyme with the deuterated and non-deuterated versions of a substrate, researchers can elucidate mechanistic details. No studies were found that have utilized this compound for this purpose.

Many enzymes exhibit a high degree of stereospecificity. Isotopic labeling can be a powerful tool to investigate the stereochemical course of enzymatic reactions. A stereoselective preparation of the non-deuterated analog, (4S)-1-methyl-4-propyl-L-proline, has been reported, which underscores the chemical interest in such molecules. However, there is no evidence in the available literature of this compound being used to investigate stereospecific biotransformations.

Methodological Contributions to Pre-clinical Pharmacokinetic/Pharmacodynamic (PK/PD) Research

The integration of this compound into preclinical research methodologies significantly enhances the precision and reliability of pharmacokinetic and pharmacodynamic assessments. Its structural similarity and mass difference from the non-deuterated analyte make it an ideal internal standard, correcting for variability in sample preparation and instrument response.

A typical method involves the extraction of the analyte and the internal standard from animal plasma, serum, or tissue homogenates. This is commonly achieved through protein precipitation, liquid-liquid extraction, or solid-phase extraction. The extract is then concentrated and injected into an LC-MS/MS system. Chromatographic separation is optimized to resolve the analyte from endogenous matrix components, and the mass spectrometer is operated in multiple reaction monitoring (MRM) mode to ensure selectivity and sensitivity. The ratio of the peak area of the analyte to that of the internal standard is used to construct a calibration curve and quantify the analyte concentration in unknown samples.

The validation of such methods is performed according to international guidelines and typically includes the assessment of linearity, accuracy, precision, selectivity, recovery, matrix effect, and stability. The use of a deuterated internal standard like this compound is particularly advantageous in minimizing matrix effects and improving the accuracy and precision of the assay. d-nb.info

Table 1: Methodological Parameters for a Representative LC-MS/MS Assay for Lincomycin (B1675468) in Animal Plasma

| Parameter | Typical Conditions/Values |

| Internal Standard | This compound (inferred) or Clindamycin nih.gov |

| Biological Matrix | Animal Plasma (e.g., rat, dog, chicken) nih.gov |

| Sample Preparation | Protein precipitation with acetonitrile (B52724) nih.gov |

| Chromatography | Reversed-phase C18 column nih.gov |

| Mobile Phase | Gradient elution with acetonitrile and water containing formic acid or ammonium (B1175870) formate (B1220265) nih.gov |

| Detection | Tandem Mass Spectrometry (MS/MS) with Electrospray Ionization (ESI) nih.gov |

| Ionization Mode | Positive |

| MRM Transitions | Analyte-specific precursor and product ions are monitored. |

| Linearity Range | Typically spans from ng/mL to µg/mL concentrations. |

| Accuracy & Precision | Within ±15% (±20% at the lower limit of quantification). |

This table represents a composite of typical methodologies for lincosamide analysis; specific parameters would be optimized for individual assays.

In addition to in vivo studies, this compound plays a supportive role in mechanistic PK/PD studies conducted in controlled in vitro and ex vivo systems. These studies are designed to investigate specific aspects of a drug's disposition and pharmacological effect in isolation, providing data that can be integrated into comprehensive PK/PD models.

In vitro systems, such as cell cultures, subcellular fractions (e.g., microsomes, S9 fractions), and isolated enzymes, are employed to study drug metabolism, protein binding, and cellular transport. nih.gov For instance, the metabolic stability of a lincosamide antibiotic can be assessed by incubating the drug with liver microsomes from different animal species. The use of this compound as an internal standard allows for the precise quantification of the parent drug over time, enabling the calculation of key metabolic parameters like intrinsic clearance.

Ex vivo models utilize tissues and organs isolated from animals to study drug distribution and local pharmacodynamics under more physiologically relevant conditions than in vitro models. nih.gov Examples include isolated perfused organ systems and tissue slice preparations. In these experiments, the accurate measurement of drug concentrations in the tissue and perfusate is essential. This compound would facilitate this by ensuring reliable quantification in complex biological matrices.

Table 2: Applications of this compound in In Vitro and Ex Vivo PK/PD Studies

| Study Type | System | Purpose | Role of this compound |

| Metabolism | Liver Microsomes, S9 Fractions, Hepatocytes | To determine metabolic pathways and clearance rates. | Internal standard for accurate quantification of the parent drug and its metabolites. |

| Protein Binding | Plasma, Serum | To measure the extent of drug binding to plasma proteins. | Internal standard for the quantification of free and bound drug concentrations. |

| Cellular Transport | Caco-2 cell monolayers, MDCK cells | To investigate drug permeability and efflux transporter interactions. | Internal standard to quantify intracellular and extracellular drug concentrations. |

| Tissue Distribution | Isolated Perfused Organs (e.g., liver, kidney), Tissue Slices | To study the rate and extent of drug uptake and distribution into specific tissues. | Internal standard for the precise measurement of drug levels in tissue homogenates and perfusate. |

| Mechanism of Action | Bacterial cultures, Ribosomal preparations | To elucidate the molecular mechanism of antibacterial action. researchgate.net | While less direct, it could be used as an internal standard in studies quantifying antibiotic uptake by bacteria. |

The role of this compound in these applications is primarily as an internal standard for the accurate quantification of the non-labeled analyte.

Role of Trans 4 Propyl 1 Methyl L Proline D3 in Advanced Spectroscopic and Structural Investigations

Applications in Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Dynamic Studies

NMR spectroscopy is a powerful technique for determining the structure and dynamics of molecules in solution. The introduction of deuterium (B1214612) in (trans)-4-Propyl-1-methyl-L-proline-d3 provides a significant advantage in NMR-based studies.

When incorporated into peptides or proteins, deuterated amino acids like this compound can greatly simplify complex proton NMR spectra. mdpi.com The substitution of protons with deuterium (a spin I=1 nucleus) removes the corresponding signals from the ¹H NMR spectrum and eliminates the scalar couplings to adjacent protons. This spectral simplification is crucial for resolving signal overlap, which is a common challenge in the NMR analysis of large biomolecules. nih.gov

Furthermore, deuterium labeling is instrumental in Nuclear Overhauser Effect (NOE) based distance measurements. While perdeuteration can lead to a loss of crucial NOE information, selective deuteration, as in this compound, allows for the measurement of specific intramolecular distances involving the remaining protons, aiding in the precise determination of three-dimensional structures. mdpi.com

Table 1: Impact of Deuterium Labeling on NMR Spectral Parameters

| Parameter | Effect of Deuterium Substitution | Rationale |

| ¹H NMR Signal | Disappearance of the N-methyl proton signal | Deuterium has a different gyromagnetic ratio and is not observed in standard ¹H NMR. |

| Scalar Coupling (J-coupling) | Elimination of couplings from N-methyl protons | The absence of protons on the labeled methyl group removes the through-bond coupling interactions. |

| Spectral Complexity | Reduced | Fewer signals and simpler splitting patterns lead to better resolution and easier interpretation. |

| NOE-based Structural Analysis | Facilitates specific distance measurements | Reduces spectral crowding, allowing for unambiguous identification of NOEs involving nearby protons. |

This table summarizes the general effects of deuterium labeling on NMR spectra, which are applicable when this compound is used as a probe.

Proline and its derivatives are unique among amino acids due to the conformational constraints imposed by their cyclic structure, leading to distinct cis/trans isomers of the peptide bond. nih.govresearchgate.net The substitution at the 4-position, as in this compound, further influences the puckering of the pyrrolidine (B122466) ring and the cis/trans equilibrium. nih.gov

NMR studies, facilitated by the deuterium labeling in this compound, can provide detailed insights into these conformational preferences. The simplified spectra allow for more accurate measurements of coupling constants and NOEs, which are sensitive to dihedral angles and interatomic distances, respectively. These parameters are critical for defining the conformational landscape of the molecule, including the preferred ring pucker and the dynamics of cis-trans isomerization.

Table 2: Conformational Parameters of Proline Derivatives Studied by NMR

| Conformational Feature | Key NMR Parameters | Information Gained |

| Ring Pucker (endo vs. exo) | ³J coupling constants, NOEs | Determines the three-dimensional shape of the pyrrolidine ring. |

| Amide Bond Isomerism (cis vs. trans) | Chemical shifts (especially Cβ and Cγ), NOEs between proline and preceding residue | Quantifies the relative populations of the cis and trans isomers. researchgate.net |

| Rotational Barriers | Exchange Spectroscopy (EXSY) | Provides information on the energy barriers and rates of cis-trans isomerization. |

This table outlines the key conformational features of proline derivatives and the NMR parameters used to study them, relevant to the analysis of this compound.

Integration with Other Spectroscopic Techniques (e.g., Circular Dichroism, Infrared Spectroscopy) for Comprehensive Structural Insights

While NMR provides detailed information at the atomic level, a more complete understanding of molecular structure is often achieved by integrating data from multiple spectroscopic techniques.

Infrared (IR) Spectroscopy , especially when combined with isotopic labeling, can be a powerful probe of local molecular environment and dynamics. The C-D bond has a vibrational frequency that is distinct from C-H bonds, placing its absorption in a less congested region of the IR spectrum. ruc.dk Although the deuteration in this compound is on a methyl group, changes in the vibrational modes of the entire molecule due to conformational shifts can be monitored by IR spectroscopy. Fourier transform infrared (FTIR) spectroscopy of deuterated proteins has shown changes in peak amplitudes and widths, and even the appearance of new peaks. foxchase.org

By combining the atomic-level detail from NMR with the global structural information from CD and the vibrational data from IR spectroscopy, a comprehensive and robust model of the molecule's structure and dynamics can be constructed.

Future Directions and Emerging Research Avenues for Trans 4 Propyl 1 Methyl L Proline D3

Exploration of Novel Analytical Methodologies and Automation in High-Throughput Platforms

The demand for rapid and sensitive analysis of metabolites in complex matrices has driven the development of advanced analytical methodologies. For (trans)-4-Propyl-1-methyl-L-proline-d3, future research is likely to focus on its integration into high-throughput screening platforms, leveraging automation to enhance efficiency and reproducibility.

Novel analytical approaches could involve the development of new chiral separation techniques. While existing methods like high-performance liquid chromatography (HPLC) and gas chromatography (GC) are effective for separating proline derivatives, there is a continuous drive for methods with shorter analysis times and higher resolution. researchgate.netsigmaaldrich.com Supercritical fluid chromatography (SFC) has shown promise for the chiral separation of proline derivatives, offering advantages in speed and efficiency over traditional HPLC. researchgate.net The unique properties of this compound could be exploited to optimize these separation methods.

Automation in mass spectrometry (MS) is another key area for future development. nih.govnih.gov Automated platforms can streamline sample preparation, injection, and data analysis, significantly increasing the throughput of quantitative studies. oup.com The use of this compound as a deuterated internal standard is crucial for accurate quantification in such automated workflows, as it helps to correct for variations in sample processing and instrument response. clearsynth.comwisdomlib.org Future research may focus on developing automated methods specifically tailored for the analysis of proline analogs in large-scale metabolomics studies.

Interactive Data Table: Comparison of Analytical Techniques for Proline Derivatives

| Analytical Technique | Principle | Advantages for this compound Analysis | Potential Future Developments |

| HPLC | Differential partitioning between a stationary and mobile phase. | Well-established for chiral separations of amino acids. researchgate.net | Development of novel chiral stationary phases for improved resolution. |

| GC-MS | Separation of volatile compounds followed by mass analysis. | High sensitivity and resolution for derivatized amino acids. creative-proteomics.com | Miniaturization and integration into portable analytical systems. |

| SFC | Utilizes a supercritical fluid as the mobile phase. | Faster analysis times and better resolution compared to HPLC for some proline derivatives. researchgate.net | Optimization of modifier composition for enhanced chiral recognition. |

| CE-MS | Separation based on electrophoretic mobility coupled with mass detection. | High selectivity and sensitivity for amino acid analysis in complex biological samples. creative-proteomics.com | Development of new capillary coatings to improve separation efficiency. |

| Automated MS | Robotic systems for sample handling and data acquisition. | High-throughput analysis for large sample cohorts. nih.govnih.gov | Integration of artificial intelligence for automated data interpretation. |

Advanced Applications in Metabolic Engineering and Synthetic Biology Research

This compound and other non-proteinogenic amino acids (NPAAs) are poised to become powerful tools in metabolic engineering and synthetic biology. frontiersin.orgnih.gov These fields aim to design and construct new biological parts, devices, and systems, or to redesign existing, natural biological systems for useful purposes.

In metabolic engineering, proline analogs can be used to probe and manipulate metabolic pathways. nih.gov For instance, introducing an analog into a cell can lead to its incorporation into proteins, potentially altering their structure and function. This can be a powerful strategy for studying the role of specific amino acids in protein stability and activity. The deuterated label on this compound would allow for precise tracking of its incorporation and turnover within engineered metabolic pathways.

Synthetic biology could leverage NPAAs to create novel proteins with enhanced or entirely new functionalities. nih.govresearchgate.net The incorporation of amino acid analogs can introduce new chemical properties into proteins, such as altered stability or novel catalytic activities. nih.gov Future research could explore the enzymatic machinery required to incorporate this compound into proteins in vivo, opening up possibilities for creating novel biomaterials and therapeutics. The development of organisms with expanded genetic codes that can incorporate such NPAAs is a burgeoning area of research. wikipedia.org

Integration into Multi-Omics (e.g., Metabolomics, Fluxomics) Research Strategies for Systems Biology

Systems biology aims to understand the complex interactions within biological systems by integrating data from multiple "omics" levels, including genomics, transcriptomics, proteomics, and metabolomics. e-enm.org this compound, as an isotopically labeled metabolite, is particularly well-suited for integration into metabolomics and fluxomics studies. creative-proteomics.com

Metabolomics focuses on the comprehensive analysis of all metabolites in a biological sample. ckisotopes.com The use of stable isotope-labeled internal standards like this compound is essential for accurate quantification of metabolites. chempep.com Fluxomics takes this a step further by measuring the rates of metabolic reactions, providing a dynamic view of cellular metabolism. researchgate.net Isotopically labeled compounds are introduced into a system, and the rate of their incorporation into various metabolites is measured, allowing for the calculation of metabolic fluxes. mdpi.com

The integration of metabolomics and fluxomics data with other omics data can provide a more complete picture of how genetic and environmental perturbations affect cellular function. frontiersin.orgnih.gov For example, by combining transcriptomic data with fluxomic data obtained using a tracer like a 13C-labeled version of (trans)-4-Propyl-1-methyl-L-proline, researchers could elucidate how changes in gene expression regulate metabolic pathways. This integrated approach is crucial for understanding complex diseases and for the rational design of metabolic engineering strategies. mdpi.com

Development of Derivatized Analogs for Specialized Research Applications Beyond Current Scope

The chemical structure of this compound provides a scaffold for the synthesis of a wide range of derivatized analogs with specialized functions. nih.gov These derivatives could be designed to act as probes for studying biological processes or as potential therapeutic agents.

One avenue of research is the development of proline analogs that can be used for bioorthogonal conjugation reactions. nih.govacs.org These reactions allow for the specific labeling of molecules in a complex biological environment without interfering with native biochemical processes. For example, a derivative of this compound could be synthesized with a clickable functional group, such as an azide (B81097) or an alkyne. This would enable its incorporation into proteins or other biomolecules, followed by fluorescent labeling for imaging studies.

Another area of interest is the synthesis of functionalized proline derivatives with specific biological activities. mdpi.comnih.gov Proline and its analogs are constituents of many natural products and have been used as templates for the design of pharmaceuticals. nih.gov By modifying the structure of this compound, it may be possible to create new compounds with, for example, enhanced binding to a specific protein target. The development of proline-based tectons and supramolecular synthons is another emerging area with potential applications in drug design. nih.gov

Interactive Data Table: Potential Derivatized Analogs and Their Applications

| Derivative Type | Functional Group | Potential Research Application |

| Bioorthogonal Probe | Azide, Alkyne | Fluorescent labeling of proteins for imaging studies. nih.gov |

| Affinity Probe | Biotin, Photo-crosslinker | Identification of protein binding partners. |

| Fluorinated Analog | Fluorine | Probing protein structure and stability via 19F NMR. mdpi.com |

| Spin-labeled Analog | Nitroxide radical | Studying protein dynamics using electron paramagnetic resonance (EPR). |

| Therapeutic Lead | Pharmacophore | Development of novel drugs targeting proline-binding proteins. mdpi.com |

Q & A

Q. What are the critical steps in synthesizing (trans)-4-Propyl-1-methyl-L-proline-d3 to ensure isotopic purity and structural fidelity?

The synthesis involves multi-step modifications of L-proline, starting with selective deuteration at the 4-position using deuterated propylating agents. Isotopic purity is maintained via controlled reaction conditions (e.g., anhydrous environments) and purification by preparative HPLC. Confirmation of deuterium incorporation requires mass spectrometry (MS) and H NMR analysis . Key intermediates should be characterized by H/C NMR to verify stereochemical retention during methyl and propyl group additions .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly H NMR, is critical for confirming deuterium placement and isotopic enrichment. High-resolution mass spectrometry (HRMS) validates molecular formula (C₈H₁₃D₃NO₂), while infrared (IR) spectroscopy identifies functional groups like the carboxylic acid moiety. Chiral HPLC or polarimetry ensures stereochemical homogeneity .

Q. How does the conformational rigidity of the proline ring influence this compound’s biological activity?

The trans-configuration and methyl/propyl substituents impose steric constraints, reducing ring puckering flexibility. This rigidity enhances binding specificity to enzymes like prolyl hydroxylases or peptidases. Molecular docking studies paired with circular dichroism (CD) can correlate conformational stability with inhibitory potency .

Advanced Research Questions

Q. What experimental strategies optimize the yield of this compound while minimizing racemization?

Racemization risks arise during propylation and methylation steps. Strategies include:

- Using non-nucleophilic bases (e.g., Hünig’s base) to suppress epimerization.

- Low-temperature reactions (<0°C) during alkylation.

- Chiral auxiliaries or enzyme-mediated catalysis (e.g., lipases) to preserve stereochemistry. Yield optimization involves kinetic monitoring via inline FTIR or reaction calorimetry to identify rate-limiting steps .

Q. How can researchers resolve discrepancies between computational models and experimental data for deuterium isotope effects in enzymatic assays?

Discrepancies often arise from incomplete parametrization of deuterium in molecular dynamics (MD) simulations. Solutions include:

Q. What methodologies address isotopic interference in NMR studies of deuterated proline derivatives?

Deuterium’s quadrupolar moment can broaden signals in H NMR. Mitigation approaches:

Q. How should researchers design experiments to analyze contradictory data on the metabolic stability of this compound?

Contradictions may stem from assay variability (e.g., liver microsomes vs. cell-based systems). Best practices:

- Standardize incubation conditions (pH, temperature, cofactors).

- Use isotopic tracing (e.g., H-labeled substrates) to track metabolic pathways via LC-MS/MS.

- Perform replicate studies across multiple models (e.g., hepatocytes, in vivo rodent models) to identify species-specific metabolism .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.